molecular formula C₂₁H₂₀ClNO₅ B1662207 Flavopiridol CAS No. 146426-40-6

Flavopiridol

Cat. No. B1662207
M. Wt: 401.8 g/mol
InChI Key: BIIVYFLTOXDAOV-YVEFUNNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavopiridol, also known as Alvocidib, is a flavonoid alkaloid CDK9 kinase inhibitor . It is under clinical development by Tolero Pharmaceuticals for the treatment of acute myeloid leukemia . It has also been studied for the treatment of arthritis and atherosclerotic plaque formation .


Synthesis Analysis

Flavopiridol is synthesized from the natural product rohitukine, which is derived from an Indian medicinal plant, Dysoxylum binectariferum Hiern . The synthesis of Flavopiridol occurs in seven steps of chemical reactions .


Molecular Structure Analysis

The molecular formula of Flavopiridol is C21H20ClNO5 . It has a molecular weight of 401.84 . In terms of its molecular interactions, it has been found to bind well with PI3Kγ with adequate binding strength scores and binding energy ranging from (−8.19 to −8.97 Kcal/mol) .


Physical And Chemical Properties Analysis

The molecular formula of Flavopiridol is C21H20ClNO5 and it has a molecular weight of 401.84 . It has minimal solubility in water but is soluble in organic solvents, including ethanol, dimethyl sulfoxide, and dimethyl formamide .

Scientific Research Applications

Applications in Cancer Treatment

  • Head and Neck Squamous Cell Carcinomas (HNSCC)

    • Flavopiridol has shown effectiveness against HNSCC, inducing apoptosis in cell lines and reducing tumor size in vivo. It diminishes cdc2 and cdk2 activity and inhibits cell proliferation, with a significant reduction in cyclin D1 expression in both cells and tumor xenografts (Patel et al., 1998).
  • Chronic B-cell Leukemia

    • It has demonstrated growth arrest and apoptosis in chronic B-cell leukemia lines, showing a significant decrease in bcl-2 expression. Flavopiridol leads to marked dose- and time-dependent inhibition of cell growth and survival (König et al., 1997).
  • HIV-1 Replication Inhibition

    • Flavopiridol blocks HIV-1 replication in both single-round and viral spread assays, indicating its potential in HIV-1 treatment (Chao et al., 2000).
  • B-cell Chronic Lymphocytic Leukemia (B-CLL)

    • In B-CLL, flavopiridol induces apoptosis and circumvents Bcl-2 family-mediated resistance, suggesting its efficacy against conventional chemotherapeutic drug resistance (Pepper et al., 2001).
  • Other Tumor Types

    • Flavopiridol has shown potential in treating various tumor types, including renal, prostate, and colon cancers. It inhibits cyclin-dependent kinases and induces apoptosis in different tumor cell lines (Sedlacek et al., 1996).

Mechanism of Action

  • Flavopiridol induces apoptosis in various cancer cell lines through mechanisms independent of the Bcl-2 and p53 pathways. It affects mitochondrial functions and regulates the expression of proteins like cyclin D1 and MDM2, which are crucial in cell cycle and tumor suppression pathways (Alonso et al., 2003).

Safety And Hazards

When handling Flavopiridol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Flavopiridol has potential as a candidate for the formulation of an integrated strategy to combat and alleviate human diseases . Its synthetic derivatives have overcome a few demerits of its parent compound and have much improved CDK-inhibitory activity and therapeutic abilities for treating severe human diseases .

properties

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIVYFLTOXDAOV-YVEFUNNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904970
Record name Flavopiridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells.
Record name Alvocidib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alvocidib

CAS RN

146426-40-6
Record name Alvocidib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146426-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvocidib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvocidib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flavopiridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVOCIDIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45AD6X575G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavopiridol
Reactant of Route 2
Flavopiridol
Reactant of Route 3
Flavopiridol
Reactant of Route 4
Flavopiridol
Reactant of Route 5
Flavopiridol
Reactant of Route 6
Flavopiridol

Citations

For This Compound
19,800
Citations
HH Sedlacek - Critical reviews in oncology/hematology, 2001 - Elsevier
… of antitumoral activity of flavopiridol. The characteristics of … it can be concluded that flavopiridol could be therapeutically … preferentially given prior to flavopiridol; and due to a complex …
Number of citations: 320 www.sciencedirect.com
H Sedlacek, J Czech, R Naik… - International …, 1996 - spandidos-publications.com
… Flavopiridol and plated into medium not containing Flavopiridol or plated in medium containing Flavopiridol … after 1 h exposure of Flavopiridol on L1210 cell (IC50 = 133 |iM). In contrast, …
Number of citations: 371 www.spandidos-publications.com
MV Blagosklonny - Cell cycle, 2004 - Taylor & Francis
… flavopiridol has quietly failed in most clinical trials. This review discusses that flavopiridol is a … cycle arrest and apoptosis but also all pleiotropic and mysterious effects of flavopiridol. Yet, …
Number of citations: 150 www.tandfonline.com
AM Senderowicz - Investigational new drugs, 1999 - Springer
… patients receiving infusional flavopiridol. Phase 2 trials with infusional flavopiridol in several tumor … In conclusion, flavopiridol is the first cdk inhibitor to be tested in clinical trials. Although …
Number of citations: 401 link.springer.com
M Aklilu, HL Kindler, RC Donehower, S Mani… - Annals of oncology, 2003 - Elsevier
… We evaluated flavopiridol in a phase II trial in patients with previously untreated … that flavopiridol enhances apoptosis when combined with chemotherapy. Trials that evaluate flavopiridol …
Number of citations: 139 www.sciencedirect.com
LR Kelland - Expert opinion on investigational drugs, 2000 - Taylor & Francis
This review focuses on the clinical development of the prototype broad spectrum inhibitor of cyclin-dependent kinases (CDKs), flavopiridol, now undergoing Phase II single-agent trials …
Number of citations: 190 www.tandfonline.com
SH Chao, K Fujinaga, JE Marion, R Taube… - Journal of Biological …, 2000 - ASBMB
Flavopiridol (L86-8275, HMR1275) is a cyclin-dependent kinase (Cdk) inhibitor that is in clinical trials as a cancer treatment because of its antiproliferative properties. We found that the …
Number of citations: 542 www.jbc.org
LT Lam, OK Pickeral, AC Peng… - Genome …, 2001 - genomebiology.biomedcentral.com
… The gene expression profile of flavopiridol closely resembled the profiles of two … ), suggesting that flavopiridol inhibits transcription globally. We were therefore able to use flavopiridol to …
Number of citations: 445 genomebiology.biomedcentral.com
S Zhai, AM Senderowicz… - Annals of …, 2002 - journals.sagepub.com
… Flavopiridol is an inhibitor of several CDKs and displays unique anticancer properties. In addition to direct CDK inhibition, flavopiridol also … antitumor activity for flavopiridol. The regimen …
Number of citations: 156 journals.sagepub.com
PH Wiernik - Expert opinion on investigational drugs, 2016 - Taylor & Francis
Introduction: Alvocidib, which has orphan drug designation in chronic lymphocytic leukemia (CLL) from the FDA and the EMA, is a plant-derived semisynthetic flavone that acts as a …
Number of citations: 70 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.